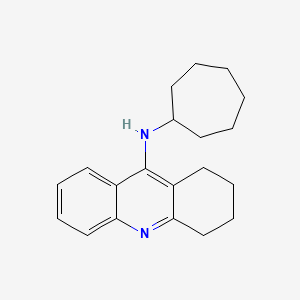
9-Acridinamine, 1,2,3,4-tetrahydro-N-cycloheptyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Acridinamine, 1,2,3,4-tetrahydro-N-cycloheptyl- is a chemical compound belonging to the class of acridines. Acridines are known for their diverse applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a cycloheptyl group attached to the acridine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-N-cycloheptyl- typically involves the following steps:
Cyclization: The initial step involves the cyclization of appropriate precursors to form the acridine core.
Cycloheptylation: The final step involves the attachment of the cycloheptyl group to the nitrogen atom of the amine group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Common methods include:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the hydrogenation process.
Solvent Selection: Choosing appropriate solvents like ethanol or methanol to enhance reaction efficiency.
Temperature and Pressure Control: Maintaining specific temperature and pressure conditions to optimize the reaction kinetics.
Analyse Chemischer Reaktionen
Types of Reactions
9-Acridinamine, 1,2,3,4-tetrahydro-N-cycloheptyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Oxides of the acridine ring.
Reduction Products: Reduced forms of the acridine ring.
Substitution Products: Various substituted acridines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
9-Acridinamine, 1,2,3,4-tetrahydro-N-cycloheptyl- has several scientific research applications:
Medicinal Chemistry: Used in the development of drugs targeting neurological disorders.
Biological Studies: Employed in studies related to enzyme inhibition and protein interactions.
Industrial Applications: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-N-cycloheptyl- involves:
Enzyme Inhibition: The compound acts as an inhibitor of specific enzymes, such as acetylcholinesterase, leading to increased levels of neurotransmitters like acetylcholine.
Molecular Targets: The primary molecular targets include cholinergic receptors and enzymes involved in neurotransmitter metabolism.
Pathways Involved: The compound affects cholinergic pathways, which are crucial for cognitive functions and memory.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydro-9-acridinamine: Similar structure but lacks the cycloheptyl group.
9-Amino-1,2,3,4-tetrahydroacridine: Another related compound with similar biological activities.
Uniqueness
Structural Uniqueness: The presence of the cycloheptyl group distinguishes 9-Acridinamine, 1,2,3,4-tetrahydro-N-cycloheptyl- from other acridines, potentially leading to unique biological activities and applications.
Enhanced Activity: The cycloheptyl group may enhance the compound’s ability to interact with specific molecular targets, making it more effective in certain applications.
This detailed article provides a comprehensive overview of 9-Acridinamine, 1,2,3,4-tetrahydro-N-cycloheptyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
113106-23-3 |
|---|---|
Molekularformel |
C20H26N2 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
N-cycloheptyl-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C20H26N2/c1-2-4-10-15(9-3-1)21-20-16-11-5-7-13-18(16)22-19-14-8-6-12-17(19)20/h5,7,11,13,15H,1-4,6,8-10,12,14H2,(H,21,22) |
InChI-Schlüssel |
VUDKJHCXXALDJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)NC2=C3CCCCC3=NC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


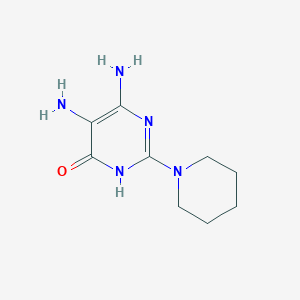
![Ethyl 1-acetyl-6-methyl-4-oxo-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15215065.png)
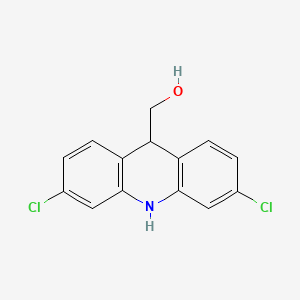
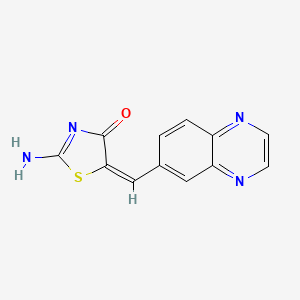
![4-Amino-6-bromo-7-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B15215088.png)
![3-[(1-Benzyl-4,7-dioxo-4,5,6,7-tetrahydro-1h-imidazo[4,5-d]pyridazin-2-yl)sulfanyl]propanoic acid](/img/structure/B15215090.png)
![2-{[6-(Methanesulfinyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one](/img/structure/B15215093.png)
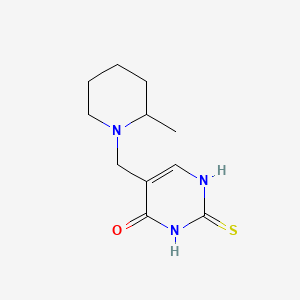

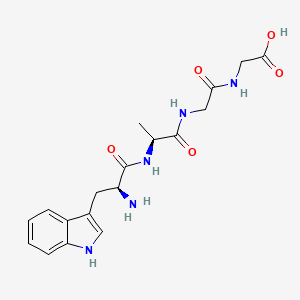
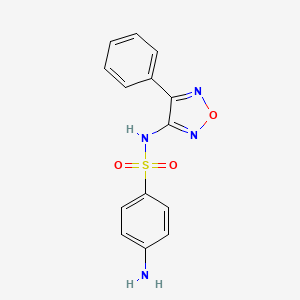
![3-(4-Ethoxyphenyl)-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B15215127.png)
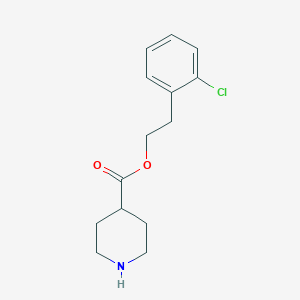
![N-Methyl-3-(2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B15215148.png)
